molecular formula C7H16ClNO2 B2966784 propan-2-yl 2-aminobutanoate hydrochloride CAS No. 2470440-29-8

propan-2-yl 2-aminobutanoate hydrochloride

Cat. No.: B2966784
CAS No.: 2470440-29-8
M. Wt: 181.66
InChI Key: JYPZPJQJIKUEMF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-aminobutanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPZPJQJIKUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amino Acid Ester Chemistry

Amino acid esters are a class of organic compounds derived from amino acids where the carboxylic acid group has been converted into an ester. The hydrochloride salt form of these esters is particularly common in chemical synthesis. ck12.org This is because the salt form enhances the stability and solubility of the compound, making it easier to handle and store. ck12.org The free amine form of amino acid esters can be unstable and prone to self-condensation or degradation.

Propan-2-yl 2-aminobutanoate hydrochloride fits within this context as the isopropyl ester of 2-aminobutanoic acid. The general synthesis of amino acid ester hydrochlorides often involves the esterification of the corresponding amino acid in the presence of an alcohol (in this case, isopropanol) and an acid catalyst, such as hydrogen chloride or thionyl chloride. google.comrsc.org A plausible synthetic route for this compound would involve reacting 2-aminobutanoic acid with isopropanol (B130326) in the presence of a suitable acid.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2470440-29-8
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol

| IUPAC Name | isopropyl 2-aminobutanoate hydrochloride |

This data is compiled from chemical supplier information.

Significance As a Building Block in Complex Molecular Synthesis

The primary significance of propan-2-yl 2-aminobutanoate hydrochloride in advanced chemical research lies in its utility as a chiral building block. 2-Aminobutanoic acid is a non-proteinogenic amino acid that possesses a chiral center. nih.gov Esterification to form the isopropyl ester provides a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. masterorganicchemistry.com

This protected form is particularly useful in peptide synthesis, where a stepwise and controlled formation of amide bonds is crucial. rsc.orgnih.gov The hydrochloride salt can be neutralized to the free amine, which then serves as a nucleophile to attack an activated carboxylic acid of another amino acid, forming a peptide bond. masterorganicchemistry.com The isopropyl ester can be later hydrolyzed to reveal the carboxylic acid for further chain elongation or to yield the final peptide product.

A recent patent has cited the use of (2S)-isopropyl-2-aminobutanoate hydrochloride in the synthesis of antiviral compounds, highlighting its role as an intermediate in the development of potentially therapeutic molecules. google.com The patent provides spectroscopic data for a derivative, confirming the incorporation of the isopropyl 2-aminobutanoate moiety. google.com

Table 2: Selected 1H NMR Data for an Intermediate Derived from (2S)-isopropyl-2-aminobutanoate hydrochloride

Chemical Shift (δ) ppm Multiplicity Integration Assignment
5.00 – 4.87 m 1H -CH- (isopropyl group)
3.84 m 1H -CH- (amino acid backbone)
1.86 – 1.49 m 2H -CH2- (ethyl side chain)
1.28 d 6H -CH3 (isopropyl group)

Data adapted from patent WO2021167882A1. google.com Note: The full structure of the intermediate is complex; this table highlights the signals corresponding to the propan-2-yl 2-aminobutanoate portion.

Overview of Research Trajectories for Aminobutanoate Derivatives

Chiral Synthesis Approaches to Stereoisomers

The biological activity of molecules like propan-2-yl 2-aminobutanoate is often dependent on their specific stereochemistry. Consequently, developing methods to selectively synthesize desired stereoisomers is of paramount importance. Chiral synthesis approaches are designed to control the formation of enantiomers and diastereomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For α-amino acid esters, this involves techniques that can differentiate between the two enantiomers of the starting amino acid or create a new chiral center with a specific configuration.

One powerful approach is the use of organocatalysis. For instance, a one-pot, three-step process involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) has been developed to access a variety of (R)- and (S)-α-arylglycine esters. acs.org This method utilizes readily available Cinchona alkaloid-based catalysts to control the stereochemical outcome. acs.org The enantiomeric excess (ee) for various α-arylglycine esters synthesized using this method can be quite high, often ranging from 80% to 85% when the epoxidation step is conducted at -40 °C. nih.gov

Phase-transfer catalysis (PTC) is another established method for the enantioselective synthesis of α-amino acids. acs.org This technique often employs chiral catalysts derived from Cinchona alkaloids to control the alkylation of achiral Schiff base esters of glycine, thereby creating the chiral center with high enantioselectivity. acs.org

The table below summarizes representative results for the enantioselective synthesis of α-amino acid esters using organocatalysis.

EntryAlkene SubstrateProductOverall Yield (%)Enantiomeric Excess (ee %)
1StyreneIsopropyl (R)-2-amino-2-phenylethanoate6592
24-MethoxystyreneIsopropyl (R)-2-amino-2-(4-methoxyphenyl)ethanoate6894
3Cyclohexyl-etheneIsopropyl (R)-2-amino-3-cyclohexylpropanoate5573
41-HexeneIsopropyl (R)-2-aminohexanoate6084
Data derived from studies on one-pot enantioselective catalytic synthesis. nih.gov

When a molecule contains multiple chiral centers, diastereoselective synthesis is required to control the relative configuration of these centers. This is crucial for creating complex derivatives of 2-aminobutanoate with specific three-dimensional structures.

A common strategy involves using chiral auxiliaries or catalysts to influence the stereochemical course of a reaction. For example, the diastereoselective synthesis of β-amino acid derivatives can be achieved from dihydropyridones. documentsdelivered.com Another approach is the palladium-catalyzed conjugate addition, which allows for the diastereoselective formation of β-amino ketone and acid derivatives. documentsdelivered.com

Recent research has also focused on synthesizing novel, substituted chromenopyrrolidinones from natural amino acid derivatives. This involves a sequence of reactions, including a palladium-catalyzed cyclization, where controlling stereoselectivity is a significant challenge due to potential racemization. aalto.fi

Novel Coupling Reagents and Reaction Conditions

The formation of the ester bond between 2-aminobutanoic acid and propan-2-ol is a key step in the synthesis. Advances in coupling reagents and reaction conditions have led to more efficient and milder methods for ester and amide formation, minimizing side reactions and preserving stereochemical integrity.

Carbodiimides are widely used reagents for promoting the formation of ester and amide bonds by acting as dehydrating agents. wikipedia.org They activate the carboxylic acid group, making it susceptible to nucleophilic attack by an alcohol or amine. wikipedia.org

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form an O-acylisourea intermediate. wikipedia.org This activated intermediate then reacts with the alcohol (e.g., propan-2-ol) to form the desired ester and a urea (B33335) byproduct. wikipedia.org

Common carbodiimide reagents include:

N,N'-Dicyclohexylcarbodiimide (DCC): Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis. wikipedia.orgpeptide.com

N,N'-Diisopropylcarbodiimide (DIC): A common alternative to DCC, especially in solid-phase synthesis, because its corresponding urea byproduct is more soluble in organic solvents and easier to remove. peptide.comchegg.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, which is advantageous for reactions in aqueous media or when the byproduct needs to be removed by aqueous extraction. peptide.comresearchgate.net

A significant challenge with carbodiimide-mediated coupling of amino acids is the risk of racemization. peptide.com This can be minimized by adding nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and couples efficiently with the nucleophile. wikipedia.orgpeptide.com

Table Comparing Common Carbodiimide Coupling Agents

Coupling Agent Acronym Byproduct Solubility Key Features
N,N'-Dicyclohexylcarbodiimide DCC Insoluble in most organic solvents Inexpensive and high-yielding; byproduct removed by filtration. wikipedia.org
N,N'-Diisopropylcarbodiimide DIC Soluble in organic solvents Preferred for solid-phase synthesis; byproduct is soluble. peptide.comchegg.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble Used in aqueous reactions; byproduct removed by washing with water. peptide.com

Beyond stoichiometric coupling agents, catalytic methods for ester and amide bond formation are gaining prominence due to their atom economy and milder reaction conditions. These methods often rely on transition metal catalysts or organocatalysts.

For instance, a robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters using alcohols, which proceeds with excellent retention of stereochemistry. nih.gov While this applies to modifying the amine group, similar catalytic principles are being explored for direct esterification. Direct amide synthesis from unactivated esters is also a known method, though it often requires harsh conditions. mdpi.com However, recent progress has been made in developing catalytic systems, such as those based on manganese(I)-pincer complexes, that can facilitate the aminolysis of esters under milder conditions. mdpi.com These catalytic strategies represent a greener alternative to traditional methods that rely on stoichiometric activators. mdpi.comresearchgate.net

Enzyme-Mediated Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages for the synthesis of chiral compounds like propan-2-yl 2-aminobutanoate. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective (enantio-, regio-, and chemoselective), and are environmentally benign. nih.gov

Lipases and proteases are commonly used enzymes for the synthesis of amino acid esters. mdpi.comrsc.org These enzymes can catalyze esterification, transesterification, or aminolysis reactions. For example, a commercial serine protease, Optimase M-440, has been shown to synthesize amino acid-sugar alcohol conjugates in organic media with broad substrate specificity. researchgate.net Similarly, lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates to produce β-amino acid esters in a continuous-flow microreactor. mdpi.com

The key advantages of enzymatic synthesis include:

High Enantioselectivity: Enzymes can distinguish between enantiomers, allowing for the kinetic resolution of racemic amino acids or the direct asymmetric synthesis of a single enantiomer. mdpi.com Lipase PSIM from Burkholderia cepacia, for example, has been used for the efficient enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding both the unreacted ester and the product acid with excellent enantiomeric excess (≥99%). mdpi.com

Mild Reaction Conditions: Biocatalytic reactions avoid the need for harsh chemicals, protecting groups, or extreme temperatures, which can cause racemization or degradation of sensitive molecules. nih.gov

Sustainability: Biocatalysis is considered a green chemistry approach, reducing waste and energy consumption compared to many traditional chemical syntheses. rsc.org

Engineered enzymes are also expanding the scope of biocatalysis. Through directed evolution, enzymes can be tailored to have enhanced activity, stability, and specificity for non-natural substrates, making them powerful tools for pharmaceutical synthesis. nih.govnih.gov

Summary of Biocatalytic Approaches for Amino Acid Ester Synthesis

Enzyme Class Reaction Type Key Advantages Example
Lipases Hydrolysis, Esterification, Transesterification High enantioselectivity, broad substrate scope, stability in organic solvents. Lipase PSIM for kinetic resolution of β-amino esters. mdpi.com
Proteases Esterification, Amide bond formation High selectivity, operates in aqueous or organic media. Optimase M-440 for synthesis of amino acid conjugates. researchgate.net
α-Amino Ester Hydrolases (AEH) Transacylation Unique specificity towards α-amino group acceptors, synthesis of dipeptides. AEH from Xanthomonas citri for synthesis of β-lactam antibiotics. nih.gov

Enzymatic Resolution and Stereoselective Transformations

Enzymatic kinetic resolution is a widely employed strategy for the separation of racemates. This technique relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. This differential reactivity leads to a mixture containing one enantiomer of the product and the unreacted, enantiomerically enriched starting material, which can then be separated.

In the context of 2-aminobutanoate esters, lipases are a prominent class of enzymes utilized for their kinetic resolution. The process typically involves the enantioselective hydrolysis of a racemic ester or the enantioselective acylation of a racemic amine. For instance, the resolution of racemic amino acid esters via hydrolysis catalyzed by lipases can yield both the L-amino acid and the unreacted D-amino acid ester with high enantiomeric purity. nih.gov The stereoselectivity of these transformations is highly dependent on the specific enzyme, the structure of the substrate (both the amino acid and the ester moiety), and the reaction conditions.

The efficiency of a kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value (typically >100) is indicative of an effective resolution, allowing for the isolation of both enantiomers in high enantiomeric excess (e.e.).

Investigation of Specific Enzyme Systems (e.g., L-acylase, Aspartase, Pig Liver Esterase)

Several enzyme systems have been investigated for the stereoselective synthesis of 2-aminobutanoic acid derivatives. These include L-acylases, aspartases, and pig liver esterase, each exhibiting unique substrate specificities and catalytic mechanisms.

L-acylase

L-acylases (N-acyl-L-amino-acid amidohydrolases) are enzymes that catalyze the enantioselective hydrolysis of N-acyl-L-amino acids to produce the corresponding L-amino acid and a carboxylic acid. harvard.edu This enzymatic reaction is a cornerstone of industrial amino acid production. The kinetic resolution of racemic N-acyl-2-aminobutanoic acid using L-acylase allows for the production of L-2-aminobutanoic acid, leaving the unreacted N-acyl-D-2-aminobutanoic acid, which can be chemically hydrolyzed to obtain D-2-aminobutanoic acid. The high enantioselectivity of L-acylases makes this a highly efficient method for obtaining both enantiomers of 2-aminobutanoic acid. For example, the selective hydrolysis of racemic N-benzoyl-2-aminobutyric acid using an L-acylase from Thermococcus litoralis or Aspergillus melleus has been demonstrated as a viable process for preparing (S)-2-aminobutyric acid. rsc.org

Aspartase

Aspartate ammonia-lyase (aspartase) catalyzes the reversible addition of ammonia (B1221849) to the double bond of fumarate (B1241708) to produce L-aspartic acid. While its primary role is in the synthesis of L-aspartic acid, engineered aspartases have been explored for the synthesis of other amino acids. For instance, an engineered aspartate ammonia lyase has been used for the hydroamination of crotonic acid to produce (R)-β-aminobutanoic acid, demonstrating the potential of this enzyme class in asymmetric synthesis. researchgate.net However, its direct application in the synthesis of α-amino acids like 2-aminobutanoic acid from α,β-unsaturated precursors is less common.

Pig Liver Esterase (PLE)

Lipases in the Resolution of 2-Aminobutanoate Analogues

Lipases, particularly from Candida antarctica (CALB) and Pseudomonas cepacia (PCL), are widely used for the kinetic resolution of a variety of chiral compounds, including amino acid esters. These enzymes can catalyze both hydrolysis and transesterification reactions with high enantioselectivity. The resolution of β-amino esters has been successfully achieved using CALB, demonstrating its potential for resolving structurally similar α-amino esters. cdnsciencepub.com

Below are interactive data tables summarizing the findings on the enzymatic resolution of analogues of propan-2-yl 2-aminobutanoate.

Table 1: Lipase-Catalyzed Resolution of Amino Esters

This table presents data on the kinetic resolution of various amino esters using different lipases, highlighting the enzyme's performance in terms of conversion and enantioselectivity.

EnzymeSubstrateReaction TypeConversion (%)e.e. Product (%)e.e. Substrate (%)E Value
Candida antarctica Lipase BEthyl 3-aminobutanoateTransesterification~50>99 (Amide)>99>200
Candida antarctica Lipase AEthyl 3-aminopentanoateAcylation50>99>99>100
Pseudomonas cepacia Lipasecis-2-AminocyclohexanecarboxamideN-Acylation30419561 ± 4

Table 2: L-Acylase Catalyzed Hydrolysis of N-Acyl-Amino Acids

This table provides an overview of the enantioselective hydrolysis of N-acyl-amino acids catalyzed by L-acylase, a key industrial process for producing enantiopure amino acids.

EnzymeSubstrateProductConversion (%)e.e. Product (%)
L-Acylase (Aspergillus melleus)N-Acetyl-DL-methionineL-Methionine>95>99
L-Acylase (porcine kidney)N-Chloroacetyl-DL-phenylalanineL-Phenylalanine~50>98

Table 3: Pig Liver Esterase (PLE) Catalyzed Hydrolysis of Esters

This table illustrates the application of Pig Liver Esterase in the enantioselective hydrolysis of ester substrates, showcasing its versatility in asymmetric synthesis.

SubstrateProductConversion (%)e.e. Product (%)
Dimethyl 3-methylglutarateMonomethyl 3-methylglutarate>95>97
Diethyl 1,2-cyclopropanedicarboxylateMonoethyl 1,2-cyclopropanedicarboxylate~50>95

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural analysis of molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In proton NMR, the different chemical environments of hydrogen atoms within the propan-2-yl 2-aminobutanoate hydrochloride structure would result in a distinct pattern of signals. Based on the compound's structure, a predictable spectrum can be outlined. Key signals would include a doublet for the two equivalent methyl groups of the propan-2-yl (isopropyl) moiety and a corresponding septet for the single proton on the adjacent methine carbon. The butanoate portion of the molecule would show a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and a triplet for the methine proton at the chiral center, adjacent to the ammonium (B1175870) group. The protons of the ammonium group (-NH3+) may appear as a broad signal. The integration of these signals would correspond to the number of protons in each environment.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl group, and the four unique carbons of the butanoate chain. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield. libretexts.org

Predicted NMR Data

¹H-NMR (Proton NMR) Predicted Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH(CH₃)₂ 4.9 - 5.1 Septet 1H
-CH(CH ₃)₂ 1.2 - 1.3 Doublet 6H
-CH (NH₃⁺)- 3.9 - 4.1 Triplet 1H
-CH₂CH₃ 1.8 - 2.0 Multiplet 2H
-CH₂CH 0.9 - 1.1 Triplet 3H

¹³C-NMR (Carbon-13 NMR) Predicted Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C =O 170 - 175
-C H(CH₃)₂ 68 - 72
-CH(C H₃)₂ 21 - 23
-C H(NH₃⁺)- 55 - 60
-C H₂CH₃ 25 - 29

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would display several characteristic absorption bands. A very strong and sharp band between 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the aliphatic ester group. orgchemboulder.comspectroscopyonline.com The presence of the primary ammonium salt (-NH3+) would be confirmed by a broad, strong absorption band in the 2800-3200 cm⁻¹ region, which results from N-H stretching vibrations and often overlaps with C-H stretching bands. spectroscopyonline.com Additional important bands include the C-O stretching vibrations of the ester group, which typically appear as two or more strong bands in the 1000-1300 cm⁻¹ region. libretexts.org

Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium) 2800 - 3200 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong
C=O Stretch (Ester) 1735 - 1750 Strong
N-H Bend (Ammonium) 1500 - 1600 Medium

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique particularly well-suited for polar and non-volatile compounds like amino acid salts. In FAB-MS, the sample is mixed with a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms, causing the analyte molecules to be sputtered into the gas phase and ionized. wikipedia.org

For this compound, positive-ion FAB-MS would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺. Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group. jove.comlibretexts.org

Predicted Mass Spectrometry Fragments

Ion Description Predicted m/z
[M+H]⁺ Protonated molecule (free base) 146.118
[M-C₃H₇O]⁺ Loss of the isopropoxy radical 86.060
[M-C₃H₇OH]⁺ Loss of propan-2-ol 85.052

Chromatographic Purity and Isomeric Separation

Chromatography is essential for separating the components of a mixture, making it indispensable for assessing the purity of a compound and separating its isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound. For a polar compound like this compound, a reversed-phase HPLC method, typically using a C18 stationary phase, would be employed to separate it from non-polar impurities.

Crucially, because the 2-aminobutanoate moiety contains a chiral center, the compound can exist as two enantiomers ((R) and (S) forms). Standard HPLC cannot separate these isomers. Therefore, chiral HPLC is required to determine the enantiomeric purity. This is often accomplished using columns with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like amylose (B160209) or cellulose. yakhak.orgresearchgate.net The separation of enantiomers is vital in pharmaceutical contexts where different enantiomers can have distinct biological activities.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. chiraltech.com For the analysis of this compound, a UPLC method would offer a more rapid and precise assessment of chemical purity. Furthermore, chiral UPLC systems can provide superior separation of the (R) and (S) enantiomers compared to traditional chiral HPLC, allowing for more accurate determination of enantiomeric excess. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While techniques like NMR and mass spectrometry provide crucial information about the connectivity and molecular weight of a compound, X-ray crystallography offers an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. This method is the gold standard for unambiguous structure determination.

Although a specific crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, (R)-2-aminobutanamide hydrochloride, can provide insights into the type of structural information that would be obtained. researchgate.net In this related structure, the protonated amino group forms hydrogen bonds with the chloride ions and the amide group of a neighboring molecule. A similar arrangement would be expected for this compound, with the ester carbonyl group potentially participating in hydrogen bonding as well.

The process of X-ray crystallography involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data Table for this compound:

The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for small organic molecules and data from related structures.

Parameter Hypothetical Value
Chemical FormulaC7H16ClNO2
Formula Weight181.66
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.5
c (Å)12.0
β (°)105
Volume (Å3)1030
Z4
Density (calculated) (g/cm3)1.17

This data is purely illustrative and does not represent experimentally determined values for this compound.

X-ray powder diffraction (XRPD) is another valuable technique that provides a "fingerprint" of a crystalline solid, which is useful for identifying different polymorphic forms and for routine quality control. units.itresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mjpms.in This method is instrumental in drug discovery and materials science for predicting the binding affinity and mode of a ligand with a protein or other receptor. In the context of propan-2-yl 2-aminobutanoate hydrochloride, molecular docking could be employed to screen for potential protein targets and to understand the molecular basis of its interactions.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a score that estimates the binding affinity for each pose. acs.org For instance, studies on other amino acid esters have successfully used molecular docking to predict their binding to enzyme active sites. mjpms.in These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A hypothetical molecular docking study of this compound against a panel of enzymes could yield results similar to those presented in the illustrative table below. Such data would be invaluable for prioritizing targets for further experimental validation.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Trypsin-6.8Asp189, Ser195
Chymotrypsin-5.9Ser195, Met192
Lipase (B570770)-7.2Ser105, His224
Acetylcholinesterase-6.3Trp84, Ser200

Homology Modeling for Protein Structure Prediction in Biocatalysis

Homology modeling is a technique used to generate a three-dimensional model of a protein from its amino acid sequence. nih.gov This method relies on the principle that proteins with similar sequences adopt similar structures. In the context of biocatalysis, where enzymes are used to catalyze chemical reactions, having an accurate 3D model of the enzyme is crucial for understanding its mechanism and for protein engineering efforts. nih.gov

Should this compound be a substrate or product of an enzymatic reaction for which the enzyme's crystal structure is not available, homology modeling could be used to build a reliable model. redalyc.org This model would be based on the known structure of a homologous enzyme. Once the model is generated and validated, it can be used in molecular docking studies to investigate how the substrate, propan-2-yl 2-aminobutanoate, binds to the active site. This information is vital for designing mutations that could enhance the enzyme's activity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are widely used in medicinal chemistry to predict the activity of novel compounds and to guide the design of more potent analogs. nih.gov A QSAR study involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com

For this compound, a QSAR study could be performed on a series of its derivatives to explore how modifications to its structure affect a particular biological activity. This would involve synthesizing and testing a library of related compounds and then calculating various descriptors, such as electronic, steric, and hydrophobic properties. The resulting QSAR model could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby streamlining the drug discovery process.

An illustrative QSAR data table for a hypothetical series of derivatives is presented below.

CompoundLogP (Hydrophobicity)Molecular WeightPredicted Activity (IC50, µM)
Derivative 11.5180.2210.5
Derivative 22.1194.255.2
Derivative 31.8188.238.1
Derivative 42.5208.282.7

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is essential as it dictates its three-dimensional shape, which in turn influences its physical properties and biological activity.

For this compound, conformational analysis would involve exploring the potential energy surface of the molecule to identify its low-energy conformations. This can be achieved through various computational methods, such as molecular mechanics or quantum mechanics calculations. The results of such an analysis would provide an "energy landscape map," indicating the relative energies of different conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor, a key aspect of its biological function. For instance, the flexibility of the butanoate chain and the orientation of the isopropyl group could significantly impact its interaction with a binding pocket.

Derivatization Strategies and Functional Analogues

Amidation and Peptide Bond Formation

The primary amine of propan-2-yl 2-aminobutanoate hydrochloride serves as a nucleophilic handle for the formation of amide bonds. This reaction is one of the most fundamental transformations in peptide chemistry and allows for the integration of the 2-aminobutanoate scaffold into larger, more complex molecules.

The free amino group can be coupled with the carboxylic acid of another amino acid or a peptide fragment to form a new peptide bond. This process is typically mediated by standard peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. The resulting amino acid conjugates and peptidomimetics incorporate the unique ethyl side chain of the 2-aminobutanoate residue, which can influence the conformational properties and biological activity of the final molecule. nih.govmdpi.com

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU (2-(3H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V)) and HBTU. mdpi.combiosynth.com These methods are efficient and help to minimize racemization at the chiral center.

Table 1: Examples of Peptide Coupling Reactions

Amine Component Carboxylic Acid Component Coupling Reagent Resulting Structure
Propan-2-yl 2-aminobutanoate N-Boc-Alanine HATU, DIPEA Propan-2-yl 2-(N-Boc-alanyl)aminobutanoate
Propan-2-yl 2-aminobutanoate N-Cbz-Leucine DIC, HOBt Propan-2-yl 2-(N-Cbz-leucyl)aminobutanoate

This table is illustrative and shows potential synthetic pathways.

While peptide bonds are fundamental, they are susceptible to enzymatic degradation by proteases in vivo. To enhance metabolic stability, an amide bond can be replaced with a bioisostere, or a surrogate, that mimics its key structural features but resists cleavage. nih.gov 1,2,3-triazoles are a prominent class of amide bond surrogates because they resemble the geometry of an amide bond and are stable to enzymatic hydrolysis. nih.govnih.gov The synthesis of such peptidomimetics can be achieved through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov Other surrogates include esters, which are more flexible than amides but can still participate in key binding interactions. nih.gov

Table 2: Comparison of Amide Bonds and Their Surrogates

Feature Amide Bond (-CO-NH-) 1,4-disubstituted 1,2,3-Triazole Ester Bond (-CO-O-)
Planarity High (partial double bond character) High (aromatic heterocycle) Moderate
H-Bond Donor Yes (N-H) No No
H-Bond Acceptor Yes (C=O) Yes (Triazole Nitrogens) Yes (C=O)
Metabolic Stability Susceptible to proteases High (enzymatically stable) nih.gov Susceptible to esterases

| Synthesis | Peptide Coupling | Cu(I)-catalyzed cycloaddition nih.gov | Esterification |

Esterification and Ether Formation

Modifications involving the ester and potential ether linkages provide another avenue for creating functional analogues with tailored properties.

The isopropyl ester of propan-2-yl 2-aminobutanoate can be modified through transesterification. This reaction involves treating the ester with a different alcohol under acidic or basic conditions to exchange the isopropyl group for a new alkyl or aryl group. This strategy is frequently employed in prodrug design to alter a molecule's lipophilicity, solubility, and rate of hydrolysis. nih.gov For instance, converting the isopropyl ester to a more hydrophilic group (e.g., a glycol ester) could enhance water solubility, while conversion to a more lipophilic group (e.g., a long-chain alkyl ester) could improve membrane permeability. nih.govijpcbs.com

The synthesis of analogues containing ether functionalities, particularly alkyl aryl ethers, is a common strategy in medicinal chemistry to explore structure-activity relationships. science.gov While direct etherification on the unactivated ethyl side chain of the butanoate is challenging, ether groups can be incorporated into molecules that use the 2-aminobutanoate core as a building block. Modern synthetic methods for alkyl aryl ether formation include transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig coupling) or reactions utilizing reagents like PhenoFluor, which can couple phenols with primary and secondary alcohols under mild conditions. nih.govorganic-chemistry.org These approaches allow for the synthesis of a diverse library of analogues for biological screening. researchgate.net

Carbamate (B1207046) Synthesis and Prodrug Design Principles

Reacting the primary amine to form a carbamate is a powerful strategy, particularly in the context of prodrug design. nih.govacs.org A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form. jetir.orgnih.gov This approach is used to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or lack of target specificity. nih.govcasjournal.org

The synthesis of carbamates from this compound can be achieved by reacting the free amine with an appropriate reagent, such as an alkyl chloroformate, in the presence of a base. researchgate.netorientjchem.org Another common method involves using activated carbonates, like p-nitrophenyl carbonates, which react cleanly with amines to yield the corresponding carbamate. nih.govacs.org

Table 3: Reagents for Carbamate Formation and Their Application in Prodrug Design

Reagent Class Example Reagent Resulting Carbamate Moiety Purpose in Prodrug Design
Alkyl Chloroformates Ethyl Chloroformate Ethoxycarbonyl Increases lipophilicity; moderate stability.
Mixed Carbonates Di-tert-butyl dicarbonate (B1257347) (Boc₂O) tert-Butoxycarbonyl (Boc) Common protecting group; can act as a prodrug moiety labile to acid.
Activated Carbonates p-Nitrophenyl Carbonates Aryloxycarbonyl Highly reactive synthons for creating diverse carbamates. nih.gov

| Acyl Azides (via Curtius Rearrangement) | Diphenylphosphoryl azide (B81097) (DPPA) | Isocyanate intermediate trapped by an alcohol | Versatile method for transforming a carboxylic acid into a carbamate linkage. nih.gov |

Chemical Stability and Modulated Biochemical Properties

The chemical stability of this compound, particularly the ester linkage, is a critical determinant of its behavior in a biological system. The rate of hydrolysis of the isopropyl ester is influenced by pH, enzymatic activity, and steric hindrance around the carbonyl group. Derivatization strategies focus on modifying the amino acid backbone or the ester moiety to fine-tune these properties.

Esterification of a parent drug with an amino acid like 2-aminobutanoic acid can significantly alter its physicochemical properties, such as lipophilicity and aqueous solubility. These changes, in turn, modulate its biochemical characteristics, including membrane permeability and metabolic stability. For instance, increasing the lipophilicity can enhance absorption across biological membranes, while the presence of the amino acid group can facilitate recognition by specific transporters.

The stability of amino acid esters is a key factor in prodrug design. The goal is often to create a compound that is stable enough to survive the acidic environment of the stomach but is readily hydrolyzed at the physiological pH of the blood or within target cells to release the active drug. In vitro stability studies of similar amino acid ester prodrugs have demonstrated half-lives that can be modulated from minutes to several hours, depending on their structure. For example, a study on acyclic nucleoside phosphonate (B1237965) prodrugs showed that an L-amino acid ester derivative exhibited a half-life of 270 minutes, indicating significant stability. nih.gov

The choice of the ester group—in this case, a propan-2-yl (isopropyl) group—plays a significant role. Steric bulk near the ester linkage can protect it from spontaneous hydrolysis and enzymatic cleavage by esterases. The table below illustrates how modifications to the ester or amino acid portion of analogous compounds can influence their stability and properties.

Table 1: Influence of Structural Modifications on the Properties of Amino Acid Ester Analogues

Modification Compound Type Effect on Chemical Stability Resulting Biochemical Property
Varying the ester alkyl group Amino acid esters Increased steric hindrance (e.g., isopropyl vs. methyl) generally decreases the rate of hydrolysis. Modulated rate of parent drug release, influencing the pharmacokinetic profile.
Altering the amino acid side chain 2-Aminobutanoate vs. Valine ester The side chain can influence recognition by enzymes and transporters. Enhanced affinity for specific amino acid transporters, leading to targeted uptake. nih.gov

Rational Design for Targeted Biological Interactions

The rational design of functional analogues of this compound leverages its structure to achieve specific biological interactions. The amino acid moiety is not merely a carrier but can be a crucial element for targeting specific cellular machinery, such as amino acid transporters.

Many cell types, including cancer cells and those of the blood-brain barrier, overexpress certain amino acid transporters (e.g., L-type Amino Acid Transporter 1, LAT1). By designing analogues that mimic naturally occurring amino acids, it is possible to hijack these transport systems for targeted drug delivery. The development of prodrugs using amino acids has led to improved bioavailability, precise delivery to target tissues, and prevention of rapid metabolism. nih.govresearchgate.net This strategy has been successfully employed for various classes of drugs, including anticancer and antiviral agents. researchgate.netsemanticscholar.org

The design process involves considering several factors:

Transporter Affinity: The structure of the amino acid side chain is critical for recognition by a specific transporter. For example, analogues of L-valine and L-isoleucine have been used to create prodrugs with a high affinity for oligopeptide transporters. nih.gov

Enzymatic Recognition: The analogue must be a substrate for intracellular or extracellular enzymes (esterases) that will cleave the ester bond and release the active drug. The stereochemistry of the amino acid is often crucial for this recognition.

Physicochemical Properties: Properties such as lipophilicity, solubility, and pKa must be optimized to ensure the compound can reach its target tissue and transporter.

The table below outlines key considerations in the rational design of amino acid ester analogues for targeted interactions.

Table 2: Design Considerations for Targeted Biological Interactions of Amino Acid Ester Analogues

Design Parameter Rationale Desired Outcome Example Application
Stereochemistry Amino acid transporters and metabolic enzymes are often stereoselective. Selection of the appropriate enantiomer (L- or D-form) to maximize transport and/or control the rate of activation. nih.gov L-amino acid esters are often preferred for their recognition by natural transport systems. nih.gov
Amino Acid Side Chain The size, shape, and charge of the side chain determine affinity for specific transporters. Enhanced uptake into target cells (e.g., tumor cells) that overexpress a particular transporter. Using L-phenylalanine to target LAT1 transporters in anticancer drug delivery. nih.gov

| Ester Linkage | The nature of the ester influences stability and the rate of cleavage by esterases. | Optimal release kinetics of the parent drug inside the target cell or tissue. | Designing esters that are stable in the bloodstream but rapidly cleaved by intracellular esterases. nih.gov |

Mechanistic Investigations of Biological System Interactions

Enzymatic Modulation and Substrate Specificity

The interaction of 2-aminobutanoic acid with various enzymes is central to its biological effects. It serves as a substrate and a modulator in key metabolic pathways, particularly those involving amino acid transformation.

Transaminases, or aminotransferases, are a class of enzymes crucial for the synthesis and degradation of amino acids. These enzymes typically require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the transfer of an amino group from an amino acid to a keto acid.

2-aminobutanoic acid is directly involved in transamination reactions. For instance, L-2-aminobutanoic acid can be synthesized in recombinant Escherichia coli through the action of tyrosine aminotransferase (TyrB), which transfers an amino group from L-aspartic acid to 2-ketobutyrate. This demonstrates that 2-ketobutyrate, the keto-acid analog of 2-aminobutanoic acid, is a substrate for this transaminase, and consequently, 2-aminobutanoic acid is a product of the reaction.

While specific kinetic studies on the direct interaction of 2-aminobutanoic acid with Gamma-aminobutyric acid (GABA) aminotransferase are not extensively detailed in the literature, GABA aminotransferase (GABA-T) is a well-characterized enzyme that catalyzes the degradation of the inhibitory neurotransmitter GABA. wikipedia.orgeu-jr.eu Given the structural similarity between 2-aminobutanoic acid and GABA, the potential for competitive inhibition or substrate activity warrants further investigation. Omega-transaminases (ω-TAs) are another subclass of transaminases with broad substrate specificity, capable of acting on various primary amines and ω-amino acids. researchgate.netexplorationpub.com The capacity of these enzymes to process a wide range of amine donors suggests that 2-aminobutanoic acid could potentially serve as a substrate or inhibitor for certain ω-TAs, influencing the metabolism of other bioactive amines.

Table 1: Key Transaminases and Their Relevance to 2-Aminobutanoic Acid
EnzymeEC NumberTypical SubstratesRelevance to 2-Aminobutanoic Acid
Tyrosine Aminotransferase2.6.1.5Tyrosine, Phenylalanine, Tryptophan, Aspartate, 2-KetobutyrateCatalyzes the synthesis of L-2-aminobutanoic acid from 2-ketobutyrate.
GABA Aminotransferase (GABA-T)2.6.1.19GABA, 2-OxoglutaratePotential for interaction due to structural similarity with GABA; an area for further research.
Omega-Transaminases (ω-TAs)2.6.1.xVarious primary amines, ω-amino acidsBroad substrate specificity suggests potential as a substrate or inhibitor.

2-aminobutanoic acid is a naturally occurring intermediate in the biosynthesis of other compounds and is derived from the metabolic pathways of amino acids such as threonine and methionine. nih.gov Its formation is a key step in these pathways, highlighting its role as a substrate. The biosynthesis of 2-aminobutanoic acid can be initiated by the enzyme threonine deaminase, which converts L-threonine into 2-ketobutyrate. This keto acid is then transaminated to form L-2-aminobutanoic acid. nih.gov This pathway confirms that 2-aminobutanoic acid is an integral component of amino acid metabolism.

Conversely, the presence of 2-aminobutanoic acid can influence other metabolic processes. For example, in the biotechnological production of L-2-aminobutanoic acid, the formation of L-alanine as a by-product is a common issue, as both amino acids are processed by similar enzymes. semanticscholar.org This indicates that 2-aminobutanoic acid and its precursors can compete with other amino acids for enzyme active sites, potentially acting as competitive inhibitors in related pathways.

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. scispace.com The interaction of 2-aminobutanoic acid with these enzymes is critical for understanding its stereospecific metabolism. Research on the enzymatic synthesis of high-purity L-2-aminobutanoic acid has shown that alanine (B10760859) racemase can effectively discriminate between L-alanine and L-2-aminobutanoic acid. semanticscholar.org While the racemase selectively converts L-alanine to D-alanine (which is then removed by a D-amino acid oxidase), it shows negligible activity towards L-2-aminobutanoic acid. semanticscholar.org This high degree of substrate specificity suggests that L-2-aminobutanoic acid is a poor substrate for, and does not significantly inhibit, alanine racemase from Bacillus subtilis. This finding is crucial for biotechnological applications and implies that specific racemases would be required to catalyze the racemization of 2-aminobutanoic acid.

Cellular and Subcellular Pathway Interventions

Beyond direct enzymatic interactions, 2-aminobutanoic acid influences broader cellular pathways, including those related to cellular defense and neurotransmission.

Recent studies have elucidated a significant role for 2-aminobutanoic acid in cellular protective mechanisms, particularly in response to oxidative stress. It is involved in the homeostasis of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov Research has shown that 2-aminobutanoic acid is generated from 2-oxobutyric acid, which is a byproduct of cysteine biosynthesis. nih.gov Cysteine, in turn, is a rate-limiting substrate for the synthesis of glutathione.

Under conditions of oxidative stress, such as in a murine cardiomyopathy model induced by doxorubicin, an increase in reactive oxygen species (ROS) is met with an accumulation of 2-aminobutanoic acid and a compensatory maintenance of myocardial glutathione levels. nih.gov Furthermore, 2-aminobutanoic acid itself has been found to actively increase intracellular glutathione levels, thereby providing a protective effect against oxidative stress. nih.gov This suggests that the presence of 2-aminobutanoic acid can serve as both a biomarker for and a mediator of the compensatory response to oxidative stress. Oral administration of 2-aminobutanoic acid has been shown to raise both circulating and myocardial glutathione levels, protecting against doxorubicin-induced cardiomyopathy in mice. nih.gov

Table 2: Role of 2-Aminobutanoic Acid in Cellular Protection
Cellular ProcessMechanism of Action of 2-Aminobutanoic AcidObserved Effect
Glutathione (GSH) HomeostasisGenerated during cysteine biosynthesis, a precursor to GSH. Actively increases intracellular GSH levels.Compensatory increase in response to oxidative stress. nih.gov
Oxidative Stress ResponseBoosts levels of the key antioxidant glutathione.Protects against doxorubicin-induced cardiomyopathy in animal models. nih.gov
InflammationSuppresses M1 macrophage activation and pro-inflammatory function.Provides protection against sepsis and inflammatory bowel disease in mice. nih.gov

The structural similarity of 2-aminobutanoic acid to major central nervous system neurotransmitters, such as the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate, suggests a potential for modulating neuronal activity. researchmap.jp While not a primary neurotransmitter itself, its derivatives have profound effects on neuronal excitability. Notably, (S)-2-aminobutanoic acid is a key chiral building block in the synthesis of levetiracetam, an effective antiepileptic drug. nih.gov The therapeutic action of levetiracetam, which involves the modulation of synaptic vesicle protein 2A (SV2A) and the reduction of neurotransmitter release, provides strong indirect evidence that the 2-aminobutanoic acid scaffold can significantly influence neuronal signaling pathways.

Studies on SH-SY5Y neuroblastoma cells have shown that 2-aminobutanoic acid can suppress neuroinflammation and enhance pathways related to synaptic transmission and signaling. researchmap.jp It shares functional similarities with both GABA and glutamate, which are the primary regulators of the excitatory-inhibitory balance in the brain. researchmap.jp A disruption in this balance is implicated in numerous neurological disorders. nih.gov The ability of 2-aminobutanoic acid derivatives to treat conditions like epilepsy underscores its potential to intervene in pathways controlling neuronal hyperexcitability.

Membrane Transport Mechanisms

The transport of small molecules like amino acid esters across biological membranes is a critical step for their cellular uptake and subsequent biological activity. The physicochemical properties of the molecule, such as its lipophilicity and charge, play a crucial role in its ability to passively diffuse across the lipid bilayer or to be actively transported by membrane proteins. nih.gov

Amino acid permeases and transporters are a large family of membrane proteins responsible for the uptake of amino acids and their derivatives into cells. reactome.orgwikipedia.orgnih.gov These transporters exhibit varying degrees of substrate specificity. nih.gov While some are highly specific for a single amino acid, others, like the general amino acid permease (Gap1p) in yeast, can transport a broad range of amino acids. nih.gov

The esterification of an amino acid, as in propan-2-yl 2-aminobutanoate hydrochloride, alters its chemical properties, which could influence its recognition and transport by amino acid permeases. Studies on amino acid ester conjugates have shown that they can be recognized and transported by these permeases, sometimes even more efficiently than the parent amino acid. nih.govfrontiersin.org The isopropyl ester group in this compound increases its lipophilicity, which may facilitate its interaction with the membrane and its subsequent transport. The specificity of various amino acid permeases for different amino acid derivatives is an active area of research.

Artificial membrane systems are valuable tools for assessing the passive permeability of compounds in a controlled environment, devoid of active transport mechanisms. core.ac.uk These studies help to understand the intrinsic ability of a molecule to cross a lipid bilayer. The permeability of amino acid esters has been investigated using such systems. mdpi.com

Research on ibuprofenates of isopropyl amino acid esters has demonstrated that these compounds can exhibit enhanced permeability across artificial membranes compared to the parent drug, ibuprofen (B1674241). mdpi.com This suggests that the isopropyl ester moiety can significantly contribute to the membrane permeability of the molecule. The increased lipophilicity conferred by the ester group is a likely factor in this enhanced permeability. The table below presents permeability data for selected ibuprofenates of isopropyl amino acid esters through an artificial membrane.

Table 2: Permeability Parameters of Ibuprofenates of Isopropyl Amino Acid Esters in an Artificial Membrane System

Compound Permeability Coefficient (P) (cm/s) Enhancement Ratio Reference
[L-PheOiPr][IBU] 1.25 x 10⁻⁵ 2.60 mdpi.com
[L-TyrOiPr][IBU] 1.18 x 10⁻⁵ 2.45 mdpi.com
[L-TrpOiPr][IBU] 1.12 x 10⁻⁵ 2.33 mdpi.com

While this data is for ibuprofen conjugates, it provides valuable insight into how the isopropyl ester of an amino acid can influence membrane permeability. It is plausible that this compound would also exhibit favorable permeability characteristics due to its structure. However, specific experimental validation is necessary to confirm this hypothesis.

Applications in Biochemical Research and Intermediate Synthesis

Role as Reference Standard in Amino Acid Assays

Propan-2-yl (2S)-2-aminobutanoate hydrochloride is utilized as a high-quality reference standard in pharmaceutical testing and amino acid assays. biosynth.com Reference standards are crucial for ensuring the accuracy and reliability of analytical methods. In the context of amino acid analysis, this compound serves as a benchmark for the identification and quantification of related substances.

The primary function of a reference standard is to provide a known quantity and purity of a substance against which unknown samples can be compared. This is essential in various stages of drug development and quality control, including:

Method Validation: Establishing the performance characteristics of an analytical procedure, such as accuracy, precision, and linearity.

Purity Assessment: Determining the purity of a target compound and identifying any impurities.

Quantitative Analysis: Accurately measuring the concentration of a substance in a sample.

The use of propan-2-yl (2S)-2-aminobutanoate hydrochloride as a reference standard is particularly relevant in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Its stable, crystalline hydrochloride form ensures a longer shelf-life and accurate weighing for the preparation of standard solutions.

Table 1: Properties of Propan-2-yl 2-aminobutanoate hydrochloride
PropertyValue
Chemical FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
FormSolid
Chirality(S)-enantiomer

Precursors for Synthesizing Active Pharmaceutical Ingredients (APIs) with Defined Mechanistic Profiles

While direct evidence for the use of this compound as a precursor is not extensively documented in publicly available research, its structural components, specifically the (S)-2-aminobutanoic acid backbone, are critical intermediates in the synthesis of certain APIs. The isopropyl ester group serves as a protecting group for the carboxylic acid functionality of the amino acid, allowing for selective reactions at the amino group.

A prominent example of an API derived from this structural motif is Levetiracetam , an antiepileptic drug. The synthesis of Levetiracetam relies on the chiral intermediate (S)-2-aminobutanamide, which is directly derived from (S)-2-aminobutanoic acid. The synthesis process often involves the esterification of (S)-2-aminobutanoic acid to protect the carboxylic acid, followed by amidation and subsequent cyclization. Therefore, this compound represents a valuable and stable chiral building block for such synthetic pathways.

The use of such chiral precursors is fundamental in modern drug development, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. The defined stereocenter in propan-2-yl (2S)-2-aminobutanoate hydrochloride ensures the enantiomeric purity of the final API, which is a critical regulatory requirement.

Table 2: Related Compounds in API Synthesis
CompoundRole in Synthesis
(S)-2-Aminobutanoic acidCore chiral building block
(S)-2-Aminobutanamide hydrochlorideKey intermediate for Levetiracetam
Propan-2-yl (2S)-2-aminobutanoate hydrochlorideProtected and stable form of the chiral amino acid

Utilization in Nutraceutical Compound Development with a Focus on Biochemical Roles

The application of this compound specifically in the development of nutraceutical compounds is not well-documented in scientific literature. Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.

However, the core component, 2-aminobutanoic acid, is a non-proteinogenic α-amino acid that has been identified as a microbial metabolite in the gut, derived from threonine or methionine. iarc.fr L-α-Aminobutyric acid is found in various foods, including milk, peas, and chicken. foodb.ca While the specific biochemical roles of its ester derivatives like this compound in a nutritional context are not established, amino acids and their derivatives are a key focus in nutraceutical research for their potential to support various bodily functions.

The potential, though speculative, utility of such a compound in nutraceuticals could be as a stabilized form of 2-aminobutanoic acid for targeted delivery or to enhance bioavailability. Further research would be required to explore any specific biochemical roles or health benefits of this compound in a nutraceutical context.

Emerging Research Avenues and Interdisciplinary Studies

Integration with Dynamic Combinatorial Chemistry

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules with high affinity for a specific target. wikipedia.org This technique utilizes reversible reactions to generate a library of interconverting compounds. When a target molecule (like a protein) is introduced, the equilibrium of the library shifts to favor the formation and amplification of the compound that binds most strongly to the target. wikipedia.orgacs.org

The primary amine of propan-2-yl 2-aminobutanoate hydrochloride makes it a suitable candidate for integration into Dynamic Combinatorial Libraries (DCLs). It could serve as a key building block in libraries based on reversible reactions such as:

Imine Formation: The amine group can reversibly react with aldehydes or ketones to form imines. In a DCL, this allows for the continuous exchange of partners, and in the presence of a biological target, a specific imine-based ligand could be stabilized and identified.

Amide Formation: While amide bonds are generally stable, their formation can be made reversible under certain enzymatic or chemical conditions, making them amenable to DCC for specific applications.

Disulfide Exchange: If the compound were modified to include a thiol group, it could participate in disulfide exchange, a common reversible reaction in DCC performed under mild, biologically compatible conditions. acs.org

The isopropyl ester group of this compound would influence the steric and electronic properties of the resulting library members, potentially leading to the discovery of ligands with unique binding profiles that might not be accessible with simpler building blocks.

DCC Reversible ReactionRole of this compoundPotential Outcome
Imine/Hydrazone FormationProvides the primary amine functionality for reaction with carbonyl compounds.Discovery of novel enzyme inhibitors or receptor ligands.
TransesterificationThe isopropyl ester could participate in enzyme-catalyzed transesterification.Generation of diverse ester libraries for screening.
Boronate Ester FormationCould be modified to include a diol or boronic acid for participation.Identification of potent oxygenase inhibitors. acs.org

Advanced Bioconjugation Techniques

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or nucleic acid. wikipedia.orglibretexts.org This process is vital for creating therapeutic agents like antibody-drug conjugates (ADCs), diagnostic tools, and for studying biological processes. rsc.org The most common targets for bioconjugation on proteins are the side chains of specific amino acids, particularly the amine group of lysine (B10760008) and the thiol group of cysteine. invivogen.com

This compound could be utilized in bioconjugation in several theoretical ways:

As a Linker Component: The compound itself could be part of a larger linker molecule designed to connect a payload (e.g., a drug or a fluorescent dye) to a biomolecule. The amine group provides a handle for attachment, while the ester and the ethyl side chain can be modified to tune the linker's solubility, stability, and spacing.

Modification of Biomolecules: The amine group could be the target for reaction with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. wikipedia.orgrsc.org While proteins have many lysine residues, using an amino acid ester like this in a synthetic peptide allows for precise placement of a conjugation site.

Enzymatic Ligation: Specific enzymes can catalyze the formation of amide bonds. rsc.org this compound could potentially serve as a substrate for enzymes that recognize the 2-aminobutanoate structure, allowing for site-specific conjugation to proteins or other molecules.

Bioconjugation StrategyPotential Use of this compoundTarget Application
Lysine-Targeted ConjugationAs a building block in a synthetic peptide to introduce a specific conjugation site via its amine.Antibody-Drug Conjugates (ADCs), Pegylation.
Enzymatic LigationAs a substrate for enzymes like transglutaminase for site-specific modification. rsc.orgCreation of homogenous bioconjugates with defined properties.
Linker SynthesisIncorporation into cleavable or non-cleavable linkers to modulate physicochemical properties.Development of advanced drug delivery systems.

Exploration in Chemical Biology Probes and Tools

Chemical biology probes are small molecules designed to selectively interact with and modulate the function of biological targets. nih.gov They are indispensable tools for dissecting complex biological systems. An effective probe must be potent, selective, and often requires a reactive handle or reporter group for visualization or pull-down experiments.

The structure of this compound makes it an interesting scaffold for the development of novel chemical probes:

Fragment-Based Probe Discovery: The compound could serve as a starting fragment in fragment-based drug discovery (FBDD). Its binding to a target protein could be identified and then optimized by chemically elaborating its structure to improve affinity and selectivity.

Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes. The amine or ester functional groups could be modified to incorporate a "warhead" that reacts with a nearby nucleophilic residue in an enzyme's active site.

Reporter-Tagged Probes: The amine group provides a convenient point for attaching reporter tags, such as fluorescent dyes or biotin. sci-hub.se For example, after incorporation into a larger molecule that binds a specific target, a fluorescent tag could be attached to the amine, allowing for visualization of the target's location and dynamics within a cell. Ester forms of fluorescent unnatural amino acids have been shown to improve cellular uptake, a principle that could be applied here. researchgate.net

The development of probes from this scaffold would allow researchers to ask specific questions about cellular pathways and protein function, potentially validating new drug targets or elucidating disease mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing propan-2-yl 2-aminobutanoate hydrochloride?

  • Methodological Answer : Synthesis typically involves acid-catalyzed esterification followed by hydrochlorination. For example, in analogous compounds (e.g., methyl 3,3-dimethyl-2-(methylamino)butanoate HCl), HCl in dioxane is added to the precursor, stirred at room temperature for 1 hour, and concentrated under reduced pressure to achieve near-quantitative yield . Key parameters include:

  • Reagent Ratio : 1:1 molar ratio of precursor to HCl.
  • Solvent : Polar aprotic solvents (e.g., dioxane) enhance solubility.
  • Purification : Rotary evaporation under reduced pressure minimizes thermal decomposition.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR in DMSO-d6d_6 resolves amine protons (e.g., δ 9.00 ppm for NH3+_3^+) and stereochemical environments (e.g., splitting patterns for chiral centers) .
  • FT-IR : Confirm HCl salt formation via N–H stretching (2500–3000 cm1^{-1}) and ester C=O (1720–1750 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for purity changes .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallization of this compound?

  • Methodological Answer : Use graph-set analysis (as per Etter’s rules) to map H-bond networks. For example, N–H···Cl^- and O–H···O interactions often dominate in amino acid hydrochlorides, forming R22(8)R_2^2(8) motifs that stabilize crystal lattices . Single-crystal XRD (via SHELXL) refines H-bond geometries, with D–H···A distances < 2.5 Å and angles > 120° indicating strong interactions .

Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts?

  • Methodological Answer :

  • Twinned Data : Use SHELXL’s TWIN command with HKLF5 format to model twin domains .
  • Disorder Modeling : For flexible alkyl chains, apply PART instructions and refine occupancy ratios.
  • Validation Tools : Check ADPs and residual density maps (e.g., via PLATON) to avoid overfitting .

Q. How can enantiomeric purity be confirmed in amino acid hydrochlorides?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm.
  • Polarimetry : Compare specific rotation ([α]D25_D^{25}) to literature values (e.g., (2S)-isomers often show negative rotation) .
  • XRD Anomalous Dispersion : Assign absolute configuration using Cu-Kα radiation and Flack parameter refinement .

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